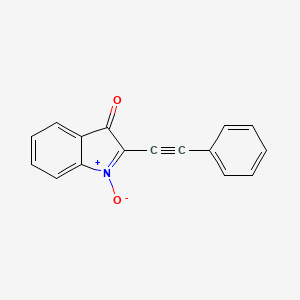
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide is a chemical compound with the molecular formula C16H9NO2 and a molecular weight of 247.24816 g/mol . This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylethynyl group and an oxide group attached to the indole core .
Métodos De Preparación
The synthesis of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be achieved through various synthetic routes. One common method involves the reaction of 3H-indol-3-one with phenylacetylene in the presence of a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and may be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it finds applications in the development of new materials and industrial processes .
Mecanismo De Acción
The mechanism of action of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be compared with other similar compounds, such as indole derivatives and phenylethynyl-substituted molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Similar compounds include:
- 3H-Indol-3-one
- 2-Phenylethynyl-indole
- Indole-3-carbinol
- 3H-Indol-3-one, 1-oxide
Propiedades
Número CAS |
185111-52-8 |
|---|---|
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-oxido-2-(2-phenylethynyl)indol-1-ium-3-one |
InChI |
InChI=1S/C16H9NO2/c18-16-13-8-4-5-9-14(13)17(19)15(16)11-10-12-6-2-1-3-7-12/h1-9H |
Clave InChI |
NMXBBIPCJQLRGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=[N+](C3=CC=CC=C3C2=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)

![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
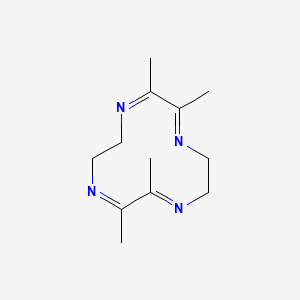
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
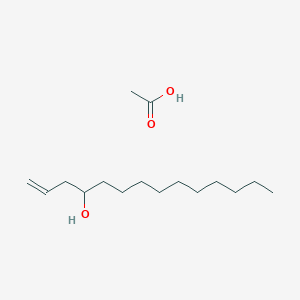

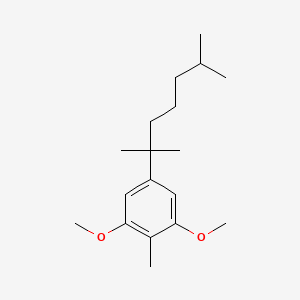
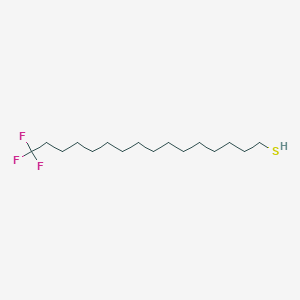
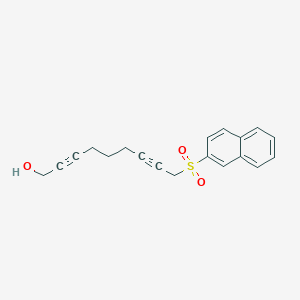
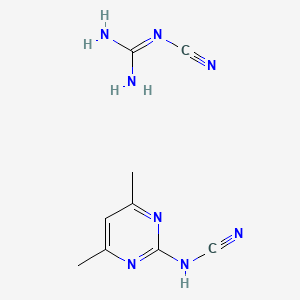
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
